
C18 Dihydroceramide
概要
説明
C18 Dihydroceramide (C18:0-DHCer, d18:0/18:0) is a sphingolipid intermediate in the de novo biosynthesis pathway. It is synthesized via the acylation of sphinganine (d18:0) with a stearoyl (C18:0) fatty acid chain by dihydroceramide synthases . Unlike ceramides, C18-DHCer lacks the 4,5-trans double bond in its sphingoid backbone, rendering it biologically inert in ceramide-mediated apoptosis . It serves as a substrate for dihydroceramide desaturase 1 (DES1), which converts it into C18-ceramide, a pro-apoptotic molecule .
C18-DHCer is implicated in metabolic dysregulation. Studies show that elevated serum levels of C18-DHCer correlate with reduced insulin sensitivity in obesity and type 2 diabetes (T2D) . Its accumulation in skeletal muscle cells disrupts insulin-stimulated glycogen synthesis, contributing to insulin resistance . Additionally, C18-DHCer is used as a standard in lipidomics for quantifying sphingolipid metabolites in tissues .
準備方法
Enzymatic Synthesis of C18 Dihydroceramide
De Novo Biosynthesis via Dihydroceramide Desaturase
Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Inhibitors |
---|---|---|---|---|
N-octanoyl-D-erythro-sphinganine | 340 | 12.5 | 7.4 | Cu²⁺, anti-cytochrome b5 antibodies |
NADH | 120 | - | - | Cyanide, dithiothreitol |
Ceramide Synthase Isoform Specificity
Human longevity assurance gene 1 (LASS1/CerS1) preferentially generates C18-ceramide from sphinganine and stearoyl-CoA (C18:0-CoA) . Overexpression of LASS1 in UM-SCC-22A cells increased (dihydro)ceramide synthase activity 2–3 fold, with a 7-fold elevation in C18-ceramide levels in vivo . In contrast, CerS5 and CerS6 produce C16-ceramide, underscoring the isoform-dependent acyl chain specificity . CRISPR-Cas9-mediated disruption of the CerS6 DDRSDIE motif reduced C16-ceramide synthesis by 90%, highlighting the structural determinants of CerS activity .
Chemical Synthesis and Isotopic Labeling
Solid-Phase Synthesis of this compound-d3
Deuterated this compound (Cer(d18:0/18:0-d3)) is synthesized via N-acylation of D-erythro-sphinganine with stearic acid-d3. The reaction proceeds in anhydrous dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, yielding 95% purity after silica gel chromatography . Critical parameters include:
-
Solvent system : Chloroform/methanol/water (65:25:4 v/v) for TLC analysis.
-
Isotopic incorporation : >98% deuterium at the C18 fatty acid chain confirmed by liquid chromatography–mass spectrometry (LC-MS) .
Table 2: Physicochemical Properties of this compound-d3
Property | Value |
---|---|
Molecular formula | C₃₆H₇₀D₃NO₃ |
Exact mass | 571.559 g/mol |
Solubility | 0.5 mg/mL in DMSO |
Storage conditions | -20°C (stable for 1 month) |
Large-Scale Production and Purification
Industrial-scale synthesis employs a modified Bligh-Dyer extraction:
-
Reaction mixture : Sphinganine (1 mM), stearoyl chloride (1.2 eq), triethylamine (2 eq) in tetrahydrofuran.
-
Quenching : 0.1 M HCl to neutralize excess acyl chloride.
-
Partitioning : Chloroform/methanol/water (1:2:0.8 v/v) to isolate the organic phase.
-
Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity .
Extraction and Isolation from Biological Sources
Microsomal Fraction Preparation
Rat liver microsomes, rich in dihydroceramide desaturase, are isolated via differential centrifugation:
-
Homogenization : Liver tissue in 0.25 M sucrose, pH 7.4.
-
Centrifugation : 10,000 × g (20 min) to remove nuclei/mitochondria, followed by 100,000 × g (60 min) to pellet microsomes .
-
Activity assay : Incubation with N-[1-¹⁴C]octanoyl-D-erythro-sphinganine and NADH at 37°C, followed by lipid extraction and scintillation counting .
Sphingolipid Extraction from Cultured Cells
The ethanol/ether/pyridine (1:0.33:0.067 v/v) method efficiently extracts dihydroceramides from hepatocytes :
-
Cell lysis : Resuspend cell pellets in 1 mL water.
-
Solvent addition : 1 mL ethanol/ether/pyridine, incubate at 57°C for 30 min.
-
Alkaline hydrolysis : Chloroform/methanol/water (16:16:5 v/v) with 0.2 N NaOH to remove phospholipids.
-
Neutralization : Acetic acid (1 N) and chloroform for phase separation .
Analytical Characterization and Quality Control
Mass Spectrometric Analysis
High-resolution LC-MS (Q-TOF) identifies this compound via:
-
Positive ion mode : [M+H]⁺ at m/z 567.559 (unlabeled) or 571.559 (deuterated).
-
Fragmentation patterns : Loss of H₂O (-18 Da) and cleavage at the amide bond (C18 fatty acid ion at m/z 283.3) .
Thin-Layer Chromatography (TLC)
Silica gel 60 plates developed in chloroform/methanol/2 M NH₄OH (40:10:1 v/v) resolve this compound (Rf = 0.45) from ceramide (Rf = 0.52) . Visualization with primuline spray (0.01% in acetone/water, 80:20 v/v) enables UV detection at 365 nm .
Applications in Disease Research and Therapeutics
Role in Metabolic Disorders
This compound accumulates in pre-diabetic plasma up to 9 years before type 2 diabetes onset, correlating with insulin resistance (r = 0.72, p < 0.001) . In hepatic steatosis models, this compound induces autophagy and fibrosis via upregulation of α-SMA and FGF2 .
Therapeutic Targeting
Gemcitabine/doxorubicin combination therapy elevates LASS1-derived C18-ceramide in HNSCC xenografts, activating caspase-9/3 and reducing tumor volume by 65% . Pharmacological inhibition of dihydroceramide desaturase with fenretinide (10 µM) reduces ceramide levels by 40%, offering a strategy to modulate sphingolipid signaling .
化学反応の分析
セラミドNGは、次のようなさまざまな化学反応を起こします。
酸化: セラミドは、酸化されてセラミド-1-リン酸を形成することができ、細胞シグナル伝達に役割を果たします.
還元: 還元反応は、セラミドを元のスフィンゴイド塩基形に変換することができます.
置換: セラミドは、置換反応を受けてグリコスフィンゴ脂質を形成することができます。グリコスフィンゴ脂質は、細胞膜の構造と機能に重要です.
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます . これらの反応から生成される主な生成物には、セラミド-1-リン酸とさまざまなグリコスフィンゴ脂質が含まれます .
科学研究での応用
セラミドNGは、幅広い科学研究で応用されています。
科学的研究の応用
Cancer Therapy
C18 Dihydroceramide has been investigated for its potential therapeutic applications in cancer treatment, particularly glioma. Research indicates that overexpression of ceramide synthase 1 (CERS1), which synthesizes C18-ceramide, can inhibit cell viability and induce cell death in glioma cells by activating endoplasmic reticulum (ER) stress and autophagy pathways.
- Mechanism of Action :
- Clinical Implications : The combination of CERS1/C18-ceramide with VM-26 presents a novel therapeutic strategy for treating gliomas, indicating that manipulating ceramide levels may enhance the efficacy of existing cancer therapies .
Metabolic Disorders
This compound also plays a crucial role in metabolic health, particularly concerning type 2 diabetes (T2D) and cardiovascular diseases (CVD). Studies have shown that specific ceramides, including C18:0 and its dihydro derivatives, are associated with increased risks for these conditions.
- Association with Disease Risk :
- Vitamin D Interaction : Research indicates that vitamin D supplementation can enhance this compound levels in individuals with T2D, suggesting a regulatory mechanism that might influence glucose metabolism and insulin sensitivity . This interaction highlights the potential for therapeutic strategies targeting sphingolipid signaling pathways in metabolic diseases.
Biomarker Potential
The profiling of dihydroceramides, including this compound, has emerged as a promising approach for identifying biomarkers related to various diseases.
- Cardiometabolic Risk Assessment :
Data Summary
The following table summarizes key findings related to this compound's applications:
作用機序
類似化合物との比較
Structural and Functional Differences
Dihydroceramides vary in acyl chain length (C14–C26), which influences their metabolic roles, enzymatic processing, and disease associations. Below is a comparative analysis of C18-DHCer with other dihydroceramides:
Key Research Findings
Insulin Resistance: C18-DHCer, C24:0-DHCer, and C24:1-DHCer exhibit comparable potency in impairing insulin-stimulated glycogen synthesis (~34–36% reduction) in human myotubes .
Cancer Cytotoxicity :
- C22-DHCer and C24:0-DHCer drive apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) via strong correlations with cytotoxicity (ρ = 0.77–0.90), while C18-DHCer has negligible effects .
- Fenretinide (4-HPR) increases C16- and C18-DHCer levels but requires C22:0 fatty acid supplementation to enhance cytotoxicity .
Enzymatic Processing :
- Dihydroceramide desaturase (DES1) shows substrate preference:
Disease Associations :
- T2D/CVD Risk :
- C18-DHCer correlates with insulin resistance; C20-DHCer and C22:2-DHCer are linked to higher T2D risk .
- C16-ceramide and C22:2-DHCer associate with cardiovascular disease (CVD) risk .
Contradictions and Limitations
生物活性
C18 Dihydroceramide (dhCer) is a sphingolipid that has garnered attention due to its biological activities and potential implications in various health conditions, particularly metabolic disorders and chronic diseases. This article explores the biological activity of this compound, highlighting its role in insulin sensitivity, diabetes risk, and its antimicrobial properties.
Overview of this compound
This compound, also known as N-stearoyl-sphinganine (d18:0/18:0), is a precursor to ceramide and is involved in several cellular processes. Recent studies have illustrated its significance in metabolic pathways, particularly concerning insulin sensitivity and the risk of type 2 diabetes (T2D).
Biological Activity and Mechanisms
-
Insulin Sensitivity :
- Research indicates a strong inverse relationship between serum levels of this compound and insulin sensitivity. In individuals with obesity and T2D, elevated levels of this sphingolipid correlate with reduced insulin sensitivity, suggesting a potential role in the pathogenesis of these conditions .
- A study demonstrated that administering this compound to human primary muscle cells via liposomes resulted in impaired insulin signaling, further supporting its role in inducing insulin resistance .
-
Type 2 Diabetes Risk :
- A nested case-cohort study identified this compound as a significant biomarker associated with increased T2D risk. Specifically, higher concentrations of C18 dhCer were linked to an elevated risk of developing T2D, reinforcing the hypothesis that alterations in sphingolipid metabolism may contribute to metabolic diseases .
- The study found that when controlling for other variables, C18 dhCer levels remained statistically significant predictors of T2D risk, indicating its potential use as a biomarker for early detection .
-
Antimicrobial Activity :
- Although primarily studied for its metabolic implications, this compound has also shown antibacterial properties. Short-chain ceramides exhibit potent bactericidal activity against certain pathogens, suggesting that dihydroceramides may share similar mechanisms or effects .
- A study focused on various ceramide analogs found that modifications to the ceramide structure could enhance antimicrobial efficacy, indicating that further research into dihydroceramides could uncover novel therapeutic applications .
Case Studies
-
Vitamin D Supplementation :
A clinical trial involving vitamin D supplementation revealed that participants experienced significant increases in plasma levels of this compound after six months. This increase was associated with improved metabolic profiles, suggesting that enhancing dhCer levels might confer protective effects against glucose intolerance and hepatic insulin resistance . -
Acute-on-Chronic Liver Failure :
Another study explored the role of this compound as a biomarker for acute-on-chronic liver failure (ACLF). The research indicated that lower levels of specific dihydroceramides were associated with poorer prognosis in ACLF patients, highlighting their potential as indicators for disease progression .
Data Tables
Study | Findings | Significance |
---|---|---|
Vitamin D Supplementation Study | Significant increase in plasma C18 dhCer after supplementation | Suggests protective role against glucose intolerance |
T2D Risk Assessment | Higher C18 dhCer levels correlated with increased T2D risk | Potential biomarker for early detection |
ACLF Study | Lower dhCer levels linked to poor prognosis | Indicates potential for use in clinical assessments |
Q & A
Basic Research Questions
Q. What methodologies are recommended for extracting and purifying C18 dihydroceramide from biological tissues?
The Bligh-Dyer method remains a gold standard for lipid extraction due to its efficiency and reproducibility. This protocol involves homogenizing tissues with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform. The chloroform layer, containing lipids like this compound, is isolated and purified. This method minimizes lipid degradation and is adaptable to diverse tissues, including liver and adipose .
Q. How is this compound quantified in lipidomic studies, and what analytical challenges exist?
Quantitative analysis typically employs quadrupole time-of-flight (Q-TOF) mass spectrometry, often coupled with liquid chromatography (LC/MS). This compound is used as an internal standard due to its stability and distinct mass-to-charge ratio. Key challenges include distinguishing isobaric species (e.g., C18:0 vs. C18:1 dihydroceramides) and optimizing ionization efficiency, which requires careful calibration with synthetic standards .
Q. What is the biosynthetic pathway of this compound, and how is it regulated?
this compound is synthesized via dihydroceramide synthase 1 (DHCS1), which catalyzes the acylation of sphinganine (d18:0) with stearoyl-CoA (C18:0). Its conversion to ceramide requires dihydroceramide desaturase (DES1), which introduces a 4,5-trans double bond. DES1 activity is influenced by the sphingoid base chain length (C18 > C12 > C8) and fatty acid saturation .
Q. What role does this compound play in metabolic disorders such as type 2 diabetes (T2D)?
Elevated plasma this compound levels are observed in pre-diabetic individuals up to nine years before T2D onset. It correlates with insulin resistance, likely due to impaired DES1 activity, leading to lipid accumulation and autophagosome dysregulation in liver cells. Paradoxically, vitamin D supplementation increases its levels, suggesting complex regulatory mechanisms .
Advanced Research Questions
Q. How can experimental models be designed to study the cytotoxic effects of this compound in cancer?
In vitro studies using T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., MOLT-4, COG-LL-317h) reveal that this compound exhibits weaker cytotoxicity compared to longer-chain species (C22:0, C24:0). Experimental designs should include fatty acid supplementation (e.g., C18:0 vs. C22:0) and DES1 inhibitors (e.g., fenretinide) to modulate dihydroceramide levels. Cytotoxicity is assessed via cell viability assays and correlated with lipidomic profiling .
Q. How should researchers address contradictions in data regarding this compound’s role in disease?
Discrepancies arise in chain-length-specific effects. For example, this compound is a preferred DES1 substrate , yet shows limited cytotoxicity in T-ALL compared to longer chains . Researchers must control for tissue-specific DES1 expression, acyl-CoA availability, and downstream signaling (e.g., autophagy vs. apoptosis). Meta-analyses using tools like NetCoupler can disentangle confounding factors in multi-omics datasets .
Q. What experimental evidence supports this compound as a biomarker for transplant rejection?
Low serum this compound levels in liver transplant recipients correlate with ischemic-type biliary lesions (ITBL) and rejection. Methodologically, longitudinal studies should combine LC/MS-based lipidomics with clinical parameters (e.g., bilirubin, liver enzymes). Mechanistically, its depletion may reflect impaired hepatocyte regeneration or DES1 dysfunction .
Q. How does this compound contribute to liver fibrosis, and what models validate this?
In Chang and LX-2 liver cells, this compound upregulates fibrosis markers (α-SMA, FGF2) and induces lipid droplet accumulation. Experimental validation involves treating cells with exogenous this compound and measuring fibrotic gene expression via qPCR. In vivo models (e.g., high-fat diet-induced fibrosis) further confirm these findings .
Q. What is the mechanistic link between this compound and neuronal oxidative stress?
In neurons, this compound modulates Rac1 compartmentalization, influencing NADPH oxidase activity and reactive oxygen species (ROS) production. Studies using liposome-based membrane models show that this compound’s saturated structure stabilizes lipid rafts, altering redox signaling. DES1 inhibitors (e.g., GT-11) are used to probe this pathway .
Q. Why are lower this compound levels associated with poor survival in neuroblastoma?
Neuroblastoma patients with low this compound levels exhibit adverse survival outcomes, likely due to reduced ceramide synthase (CERS1) activity. CERS1 generates pro-apoptotic C18 ceramide, a tumor suppressor. Researchers should profile sphingolipid metabolism genes (e.g., CERS1, DES1) in tumor biopsies and correlate with lipidomic data .
Q. Methodological Notes
- Sample Preparation : Use the Bligh-Dyer method for lipid extraction to avoid degradation .
- Analytical Validation : Include synthetic this compound standards (e.g., Avanti Polar Lipids) for LC/MS calibration .
- Experimental Controls : Pair DES1 inhibitors with fatty acid supplementation to isolate chain-length-specific effects .
特性
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJQXAANJHSCE-OIDHKYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177594 | |
Record name | Ceramide 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2304-80-5 | |
Record name | N-Stearoyl dihydrosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002304805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceramide NG | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14706 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceramide 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50177594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-STEAROYL DIHYDROSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AD8CNQ956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cer(d18:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011761 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。